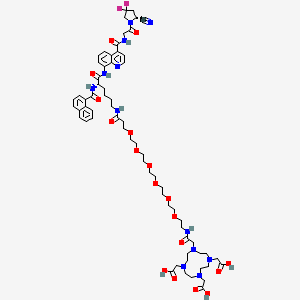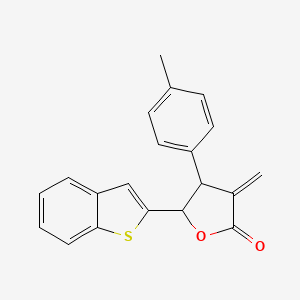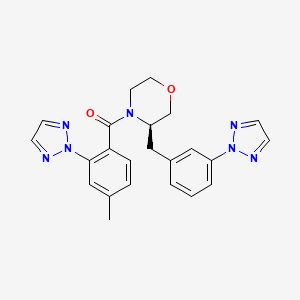![molecular formula C19H21FN6O4 B12391997 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine is a synthetic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The attachment of the ribofuranosyl moiety to the purine base is achieved through glycosylation reactions. This step often requires the use of a protected ribofuranosyl donor and a suitable catalyst.
Morpholine Substitution: The incorporation of the morpholinyl group into the pyridine ring is achieved through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the morpholinyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Morpholine, halogenated compounds, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-α-D-arabinofuranose
- 3’-O-(5-deoxy-α-D-ribofuranosyl) Capecitabine
Uniqueness
Compared to similar compounds, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine is unique due to its specific structural features, such as the presence of the morpholinyl group and the fluorine atom. These modifications enhance its stability and biological activity, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C19H21FN6O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C19H21FN6O4/c20-14-12(8-27)30-19(17(14)28)26-10-24-16-15(22-9-23-18(16)26)11-1-2-13(21-7-11)25-3-5-29-6-4-25/h1-2,7,9-10,12,14,17,19,27-28H,3-6,8H2/t12-,14?,17+,19-/m1/s1 |
InChI Key |
MJURWFUMNWGTJB-UVNAYHSLSA-N |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)[C@H]5[C@H](C([C@H](O5)CO)F)O |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


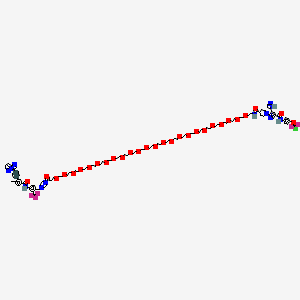
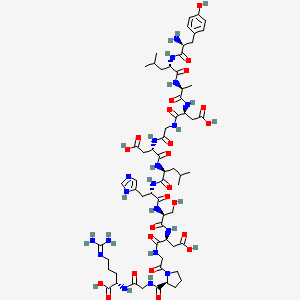
furan-6-yl] nitrate](/img/structure/B12391928.png)
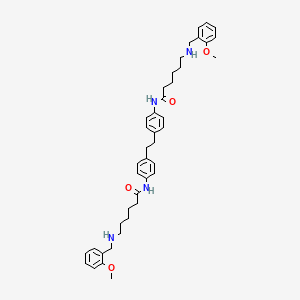
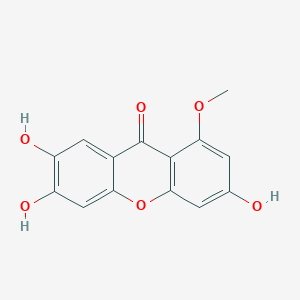
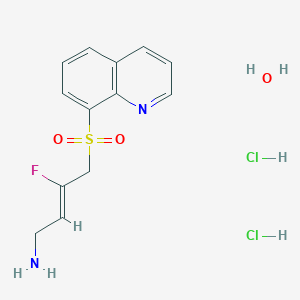

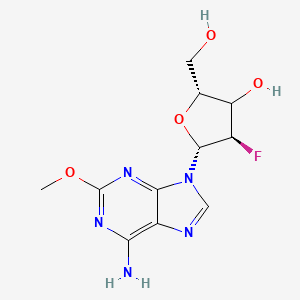
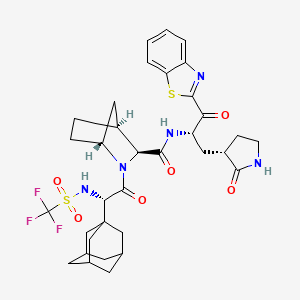
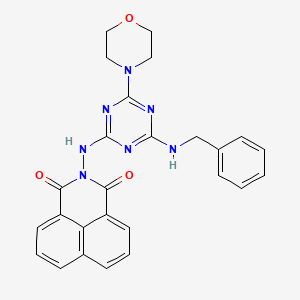
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
